3-Iodobenzene-1,2-diol
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Overview
Description
Mechanism of Action
Target of Action
3-Iodobenzene-1,2-diol, also known as 2-Iodoresorcinol, is an organic compound that primarily targets Endoglucanase F . Endoglucanase F is an enzyme found in the bacterium Clostridium cellulolyticum, which plays a crucial role in the breakdown of cellulose .
Mode of Action
Iodobenzenes, in general, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its target, it may influence the cellulose degradation pathway in organisms that express endoglucanase f .
Pharmacokinetics
It’s worth noting that iodobenzenes are generally more reactive than their bromo- or chloro- counterparts due to the weaker c–i bond .
Result of Action
Given its potential interaction with endoglucanase f, it may influence the breakdown of cellulose in organisms that express this enzyme .
Action Environment
It’s worth noting that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1,2-diol can be synthesized through several methods. One common approach involves the iodination of catechol. The reaction typically uses iodine or potassium iodide in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of iodination and organic synthesis apply. Industrial-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding catechol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
3-Iodobenzene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Iodobenzene: A simpler aryl iodide with a single iodine atom on the benzene ring.
Catechol: The parent compound without the iodine substituent.
3-Bromobenzene-1,2-diol: A similar compound with a bromine atom instead of iodine.
Uniqueness: 3-Iodobenzene-1,2-diol is unique due to the presence of both hydroxyl groups and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and research applications.
Properties
IUPAC Name |
3-iodobenzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMAHCJCCNMIGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595141 |
Source
|
Record name | 3-Iodobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19337-60-1 |
Source
|
Record name | 3-Iodobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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